1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
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Overview
Description
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole is a complex organic compound that features a naphthalene ring substituted with an ethoxy group and a sulfonyl group, as well as an imidazole ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole typically involves multiple steps, starting with the preparation of the naphthalene derivative The ethoxy group is introduced via an etherification reaction, while the sulfonyl group is added through sulfonation The imidazole ring is then constructed through a cyclization reaction involving appropriate precursors
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes, but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
- 1-((4-methoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
- 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-methyl-1H-imidazole
- 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-ethyl-1H-imidazole
Comparison: Compared to similar compounds, 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole may exhibit unique properties due to the specific combination of functional groups. For example, the ethoxy group may influence the compound’s solubility and reactivity, while the isopropyl group may affect its steric properties and interactions with other molecules.
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)13(2)3/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKRMWCWWBSNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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